

# Total Synthesis of Celogentin C: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Celogentin C |           |
| Cat. No.:            | B1251834     | Get Quote |

### **Abstract**

**Celogentin C**, a bicyclic octapeptide isolated from the seeds of Celosia argentea, has garnered significant attention from the scientific community due to its potent antimitotic activity. Its complex molecular architecture, characterized by two unusual cross-links between amino acid side chains, presents a formidable challenge for synthetic chemists. This document provides a detailed, step-by-step protocol for the total synthesis of **Celogentin C**, based on the successful "left-to-right" strategy developed by Castle and coworkers.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals engaged in the fields of organic synthesis, medicinal chemistry, and cancer research. The synthesis involves the sequential construction of the two macrocycles, featuring key transformations such as a Knoevenagel condensation, a diastereoselective radical conjugate addition, a samarium(II) iodide-mediated nitro reduction, and a crucial indole-imidazole oxidative coupling.

## Introduction

**Celogentin C** is a member of the celogentin/moroidin family of bicyclic peptides, which are known for their ability to inhibit tubulin polymerization.[2] The structure of **Celogentin C** features a unique bond between the β-carbon of a leucine residue and the C6 position of a tryptophan indole ring, forming the "left-hand" macrocycle. The "right-hand" macrocycle is characterized by a C-N linkage between the C2 position of the same tryptophan and the N1 of a histidine imidazole.[2] Early synthetic efforts explored a "right-to-left" approach, which ultimately proved unsuccessful due to difficulties in elaborating the right-hand ring derivatives. [1][3] The successful "left-to-right" strategy detailed herein overcomes these challenges.[1][3]



## **Overall Synthetic Strategy**

The total synthesis of **Celogentin C** is accomplished through a linear sequence, beginning with the construction of the left-hand ring, followed by the formation of the right-hand ring. The key stages of this strategy are outlined below.



Click to download full resolution via product page

Caption: Overall "left-to-right" synthetic strategy for **Celogentin C**.

# **Experimental Protocols**

## I. Synthesis of the Left-Hand Ring

The construction of the left-hand macrocycle hinges on a three-step sequence to form the unusual Leu-Trp side-chain cross-link.[1][3]

#### 1. Knoevenagel Condensation:

This reaction establishes the  $\alpha$ , $\beta$ -unsaturated  $\alpha$ -nitro amide scaffold required for the subsequent radical addition.

- Reaction: Condensation of C-6 formyl tryptophan derivative 3 with nitroacetamide 7.
- Reagents and Conditions: Titanium tetrachloride (TiCl<sub>4</sub>), N-methylmorpholine (NMM), in a 2:1 mixture of tetrahydrofuran (THF) and diethyl ether (Et<sub>2</sub>O).[2]
- Protocol: To a solution of aldehyde 3 and nitroacetamide 7 in THF/Et<sub>2</sub>O at 0 °C, TiCl<sub>4</sub> is added dropwise, followed by the slow addition of NMM. The reaction is stirred at 0 °C until completion, as monitored by TLC. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the α,β-unsaturated α-nitro amide 8 as a single alkene isomer.[2]



### 2. Radical Conjugate Addition:

This key step introduces the isopropyl group that will become part of the leucine residue and sets two new stereocenters.

- Reaction: Addition of an isopropyl radical to the  $\alpha,\beta$ -unsaturated  $\alpha$ -nitro amide 8.
- Reagents and Conditions: Triethylborane (Et<sub>3</sub>B), oxygen (O<sub>2</sub>), zinc triflate (Zn(OTf)<sub>2</sub>), isopropyl iodide (iPrI), and tributyltin hydride (Bu<sub>3</sub>SnH) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) at -78 °C.[2]
- Protocol: A solution of 8 and Zn(OTf)<sub>2</sub> in CH<sub>2</sub>Cl<sub>2</sub> is cooled to -78 °C. Et<sub>3</sub>B, iPrI, and Bu<sub>3</sub>SnH are added sequentially, and a stream of air (O<sub>2</sub>) is passed through the solution. The reaction is stirred at -78 °C until the starting material is consumed. The reaction is quenched and worked up to provide a mixture of four diastereomers (9a-d).

Quantitative Data for Radical Conjugate Addition:

| Diastereomer | Ratio |
|--------------|-------|
| 9a           | 1.0   |
| 9b (desired) | 2.9   |
| 9c           | 2.0   |
| 9d           | 1.2   |

This reaction proceeds with modest diastereoselectivity but in excellent overall yield (90% for the mixture of amines after nitro reduction).[2]

### 3. Sml2-mediated Nitro Reduction and Peptide Coupling:

The nitro group is reduced to an amine, which is then coupled with pyroglutamic acid.

 Reaction: Reduction of the nitro group in the diastereomeric mixture 9a-d followed by peptide coupling.



- Reagents and Conditions: Samarium(II) iodide (SmI<sub>2</sub>) in methanol (MeOH) for the reduction. Pyroglutamic acid, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI), and 1-hydroxybenzotriazole (HOBt) in THF for the peptide coupling.[2]
- Protocol: The mixture of nitro compounds is dissolved in MeOH and treated with a solution of Sml<sub>2</sub> until the blue color persists, indicating complete reduction. After workup, the resulting mixture of amines is coupled with pyroglutamic acid using standard peptide coupling conditions (EDCI, HOBt) to afford a mixture of pentapeptides. The two minor isomers can be removed by chromatography at this stage, leaving a 1.5:1 mixture of the desired product and its diastereomer.[2]

### 4. Left-Hand Ring Macrolactamization:

The final step in the formation of the left-hand ring is an intramolecular cyclization.

- Reaction: Macrolactamization of the linear pentapeptide precursor.
- Reagents and Conditions: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), HOBt in N,N-dimethylformamide (DMF) at 0 °C to room temperature.[2]
- Protocol: The deprotected linear peptide is dissolved in DMF and cooled to 0 °C. HBTU and HOBt are added, and the reaction is allowed to warm to room temperature and stirred until completion. The cyclization proceeds in high yield (91%) to provide the left-hand ring macrocycle.[2]

# II. Synthesis of the Right-Hand Ring and Completion of the Synthesis

With the left-hand ring secured, the focus shifts to the construction of the second macrocycle.

1. Indole-Imidazole Oxidative Coupling:

This is a critical and challenging step that forms the biaryl linkage between the tryptophan and histidine residues.

• Reaction: Coupling of the left-hand ring hexapeptide 15 with the Arg-His dipeptide 16.



- Reagents and Conditions: N-Chlorosuccinimide (NCS), Proline benzyl ester (Pro-OBn) as an additive, and 1,4-dimethylpiperazine in CH<sub>2</sub>Cl<sub>2</sub>.[2]
- Protocol: A solution of the hexapeptide 15, Pro-OBn (2 equivalents), NCS (3 equivalents), and 1,4-dimethylpiperazine in CH<sub>2</sub>Cl<sub>2</sub> is stirred at ambient temperature. After 6 hours, the dipeptide 16 (5 equivalents) is added, and the mixture is stirred for an additional 24 hours. The crude product is then subjected to transfer hydrogenation to remove protecting groups, affording the octapeptide 17 in 64% yield over the two steps.[1] The use of Pro-OBn is crucial to moderate the concentration of NCS and prevent the formation of an undesired dichlorinated byproduct.[1][3]



Click to download full resolution via product page

Caption: Key reagents for the indole-imidazole oxidative coupling.

2. Right-Hand Ring Macrolactamization:



The second macrocycle is formed through an intramolecular amide bond formation.

- Reaction: Cyclization of the linear octapeptide 17.
- Reagents and Conditions: HBTU, HOBt in DMF.[1]
- Protocol: The linear octapeptide is cyclized under standard peptide coupling conditions using HBTU and HOBt. This reaction proceeds smoothly to give the bicyclic octapeptide in 83% yield.[1]

### 3. Final Deprotection:

The synthesis is completed by the removal of the remaining protecting groups.

- Reaction: Cleavage of the Pbf and tert-butyl ester protecting groups.
- Reagents and Conditions: Trifluoroacetic acid (TFA) and water (9:1).[2]
- Protocol: The bicyclic peptide is treated with a mixture of TFA and water to remove the Pbf group from the arginine side chain and the tert-butyl ester. After purification, **Celogentin C** is obtained.

# **Summary of Key Quantitative Data**



| Step      | Reaction                                              | Yield         | Diastereomeri<br>c Ratio | Notes                                                         |
|-----------|-------------------------------------------------------|---------------|--------------------------|---------------------------------------------------------------|
| 1.2 & 1.3 | Radical<br>Conjugate<br>Addition & Nitro<br>Reduction | 90% (mixture) | 1.0 : 2.9 : 2.0 :<br>1.2 | Desired diastereomer obtained in 36% yield over two steps.[2] |
| 1.4       | Left-Hand Ring<br>Macrolactamizati<br>on              | 91%           | N/A                      | High-yielding cyclization.[2]                                 |
| II.1      | Indole-Imidazole Oxidative Coupling & Deprotection    | 64% (2 steps) | N/A                      | Pro-OBn additive is critical for success.[1]                  |
| II.2      | Right-Hand Ring<br>Macrolactamizati<br>on             | 83%           | N/A                      | Efficient formation of the second macrocycle.[1]              |

## Conclusion

The total synthesis of **Celogentin C**, a potent antimitotic agent, has been successfully achieved via a "left-to-right" strategy. This protocol provides a detailed guide for the key transformations involved, including the diastereoselective radical conjugate addition and the crucial indole-imidazole oxidative coupling. The successful execution of this synthesis opens avenues for the preparation of **Celogentin C** analogs for further structure-activity relationship studies and drug development efforts. The methodologies described herein are expected to be valuable for researchers in the field of complex natural product synthesis.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Total Synthesis of the Antimitotic Bicyclic Peptide Celogentin C PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Celogentin C PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of the antimitotic bicyclic peptide celogentin C PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Total Synthesis of Celogentin C: A Detailed Protocol for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1251834#total-synthesis-of-celogentin-c-step-by-step-protocol]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com